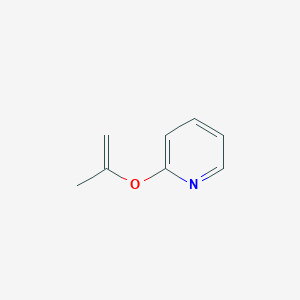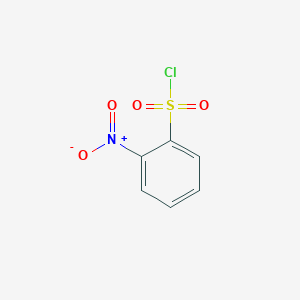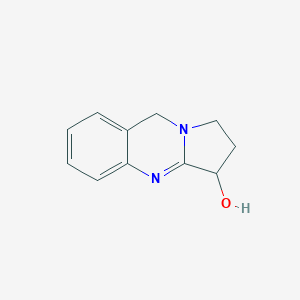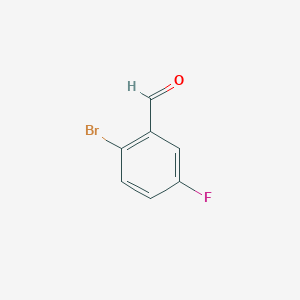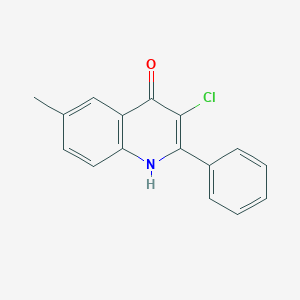
3-Chloro-6-methyl-2-phenyl-1H-quinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-6-methyl-2-phenyl-1H-quinolin-4-one is a chemical compound that is extensively studied in the field of chemistry and biochemistry. It is a quinoline derivative that exhibits a wide range of biological activities, making it a promising candidate for various scientific research applications. In
Mechanism Of Action
The mechanism of action of 3-Chloro-6-methyl-2-phenyl-1H-quinolin-4-one is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It also disrupts the DNA synthesis and repair process, leading to cell death. Additionally, it has been shown to inhibit the replication of viruses and bacteria by interfering with their metabolic processes.
Biochemical And Physiological Effects
Studies have shown that 3-Chloro-6-methyl-2-phenyl-1H-quinolin-4-one has a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and scavenge free radicals. It has also been shown to inhibit the growth and replication of viruses and bacteria. Additionally, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-Chloro-6-methyl-2-phenyl-1H-quinolin-4-one in lab experiments is its potent biological activity. It exhibits a wide range of effects, making it a useful tool for studying various biological processes. However, it also has some limitations. It is a highly reactive compound that requires careful handling and storage. It is also relatively expensive, which may limit its use in some laboratories.
Future Directions
There are several future directions for research on 3-Chloro-6-methyl-2-phenyl-1H-quinolin-4-one. One area of interest is the development of new drugs based on this compound. Its potent antitumor, antiviral, and antibacterial properties make it a promising candidate for the development of new therapies. Another area of interest is the study of its mechanism of action. Further research is needed to fully understand how this compound exerts its biological effects. Finally, there is a need for more studies on the safety and toxicity of this compound. While it has shown promising results in laboratory experiments, more research is needed to determine its safety and efficacy in humans.
Conclusion:
In conclusion, 3-Chloro-6-methyl-2-phenyl-1H-quinolin-4-one is a promising compound that exhibits a wide range of biological activities. Its potent antitumor, antiviral, and antibacterial properties make it a promising candidate for the development of new drugs. While it has some limitations, its potent biological activity makes it a useful tool for studying various biological processes. There are several future directions for research on this compound, including the development of new drugs, the study of its mechanism of action, and the determination of its safety and toxicity.
Synthesis Methods
The synthesis of 3-Chloro-6-methyl-2-phenyl-1H-quinolin-4-one involves the reaction of 2-phenyl-4-chloroquinoline-3-carbaldehyde with methylamine in the presence of a catalyst. The resulting compound is then treated with sodium hydroxide to obtain the final product. This method has been optimized to produce high yields of the compound and is widely used in the laboratory.
Scientific Research Applications
3-Chloro-6-methyl-2-phenyl-1H-quinolin-4-one has been extensively studied for its biological activities. It exhibits potent antitumor, antiviral, and antibacterial properties. It has also been shown to have anti-inflammatory and antioxidant effects. These properties make it a promising candidate for the development of new drugs for various diseases.
properties
CAS RN |
117039-84-6 |
|---|---|
Product Name |
3-Chloro-6-methyl-2-phenyl-1H-quinolin-4-one |
Molecular Formula |
C16H12ClNO |
Molecular Weight |
269.72 g/mol |
IUPAC Name |
3-chloro-6-methyl-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C16H12ClNO/c1-10-7-8-13-12(9-10)16(19)14(17)15(18-13)11-5-3-2-4-6-11/h2-9H,1H3,(H,18,19) |
InChI Key |
DNSJZIKJLVCRQA-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)NC(=C(C2=O)Cl)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C(C2=O)Cl)C3=CC=CC=C3 |
synonyms |
4(1H)-Quinolinone, 3-chloro-6-methyl-2-phenyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



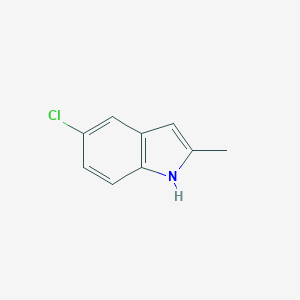
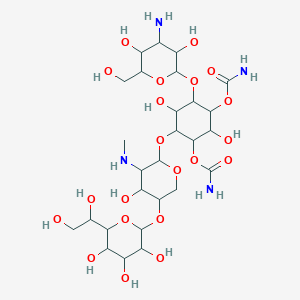
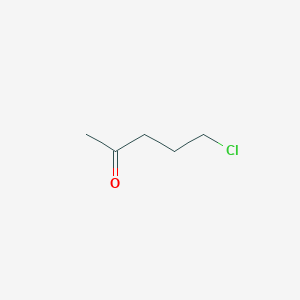
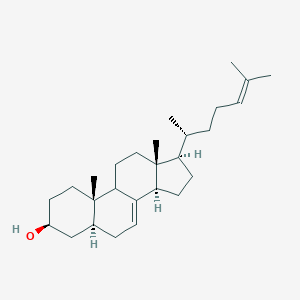
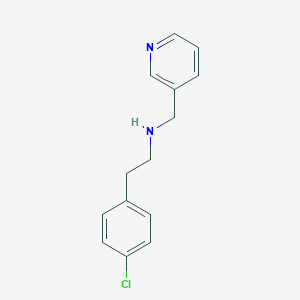
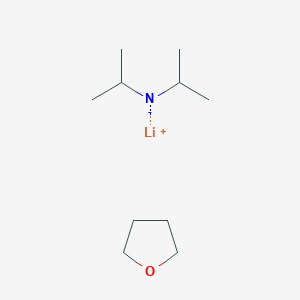
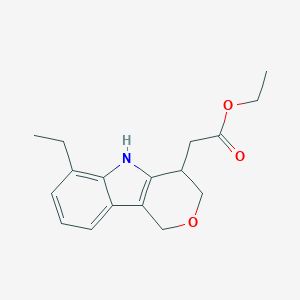
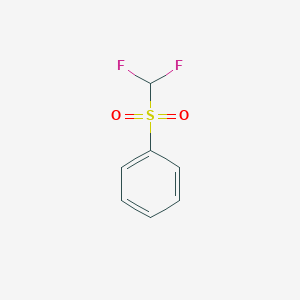
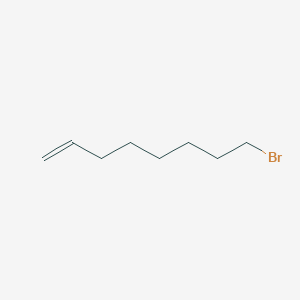
![4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide](/img/structure/B45320.png)
